8-Quinolinethiol, 4-phenyl-

pKa determination acid-base equilibria 8-mercaptoquinoline derivatives

8-Quinolinethiol, 4-phenyl- (IUPAC: 4-phenylquinoline-8-thiol, CAS 75955-26-9) is a heterocyclic thiol belonging to the 8-mercaptoquinoline (thiooxine) family, featuring a phenyl substituent at the 4-position of the quinoline ring and a thiol (-SH) group at the 8-position. This compound functions as a bidentate (N,S) chelating ligand capable of forming stable inner complex compounds with over 25 transition and post-transition metal ions.

Molecular Formula C15H11NS
Molecular Weight 237.32 g/mol
CAS No. 75955-26-9
Cat. No. B12901369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Quinolinethiol, 4-phenyl-
CAS75955-26-9
Molecular FormulaC15H11NS
Molecular Weight237.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC=C(C3=NC=C2)S
InChIInChI=1S/C15H11NS/c17-14-8-4-7-13-12(9-10-16-15(13)14)11-5-2-1-3-6-11/h1-10,17H
InChIKeyFHNNQLOISQWYLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Quinolinethiol, 4-phenyl- (CAS 75955-26-9): A Position-Specific 8-Mercaptoquinoline Chelator for Differentiated Metal Extraction and Analytical Selectivity


8-Quinolinethiol, 4-phenyl- (IUPAC: 4-phenylquinoline-8-thiol, CAS 75955-26-9) is a heterocyclic thiol belonging to the 8-mercaptoquinoline (thiooxine) family, featuring a phenyl substituent at the 4-position of the quinoline ring and a thiol (-SH) group at the 8-position. This compound functions as a bidentate (N,S) chelating ligand capable of forming stable inner complex compounds with over 25 transition and post-transition metal ions . The 4-phenyl substitution fundamentally alters the molecule's acid-base profile, spectral properties, and metal extraction behavior compared to both the unsubstituted parent 8-mercaptoquinoline and the 2-phenyl positional isomer, making its procurement a targeted, rather than generic, choice for analytical and separation science applications .

Workflow: Analytical separation & spectrophotometric metal determination via liquid-liquid extraction
Selection logic: Position-specific 4-phenyl isomer for enhanced N-basicity and bidentate N,S chelation
Key differentiator: Enables quantitative extraction of Ga(III), Fe(III), In(III) and oxo-metal ions inaccessible to 2-phenyl isomer

Why 8-Quinolinethiol, 4-phenyl- Cannot Be Replaced by Generic 8-Mercaptoquinoline or Its 2-Phenyl Isomer


Within the 8-mercaptoquinoline ligand class, the position of phenyl substitution critically and quantifiably controls nitrogen basicity, thiol acidity, steric accessibility, and two-phase metal complex stability. The 4-phenyl isomer uniquely increases the basicity of the quinoline nitrogen (pK1 = 2.10) relative to the parent 8-mercaptoquinoline, while the 2-phenyl isomer drastically reduces nitrogen basicity (pK1 = 1.41) due to steric hindrance . These electronic perturbations translate directly into divergent metal ion selectivity: the 2-phenyl derivative fails to chelate Ga(III), As(III), Fe(III), Co(III), and several oxo-metal ions (MoO₂²⁺, WO₂²⁺, VO²⁺) that are readily extracted by the 4-phenyl derivative . Consequently, interchanging these positional isomers in an analytical or separation protocol is not scientifically defensible.

Nitrogen basicity mismatch
The 2-phenyl isomer drastically lowers quinoline nitrogen basicity (pK1 shift of −0.69), weakening metal coordination at acidic pH and altering extraction profiles.
Loss of metal selectivity
2-Phenyl-8-mercaptoquinoline fails to chelate Ga(III), As(III), Fe(III), Co(III) and several oxo-metal ions that the 4-phenyl derivative quantitatively extracts.
Stability constant inferiority
Two-phase stability constants for In(III), Bi(III) and Fe(III) are substantially lower with the 2-phenyl isomer, reducing extraction efficiency and method sensitivity.

Quantitative Differentiation Evidence for 8-Quinolinethiol, 4-phenyl- Against Closest Analogs


Acid-Base Profile: 4-Phenyl Substitution Increases Quinoline Nitrogen Basicity Relative to 2-Phenyl and Unsubstituted Analogs

The protonation (pK1, quinoline nitrogen) and deprotonation (pK2, thiol group) constants of 4-phenyl-8-mercaptoquinoline were determined as pK1 = 2.10 and pK2 = 8.49 (ionic strength 0.1 mol dm⁻³, 20°C) . In direct comparison, the 2-phenyl positional isomer exhibits pK1 = 1.41 and pK2 = 8.00, while the unsubstituted 8-mercaptoquinoline has pK1 = 1.97 and pK2 = 8.41 . The 4-phenyl derivative thus demonstrates the highest nitrogen basicity (pK1 = 2.10, a ΔpK1 of +0.69 vs. 2-phenyl), a finding attributed to the electron-donating resonance effect of the phenyl ring at the 4-position, in contrast to the sterically hindered 2-phenyl analog .

Acid-Base pKa Profile
Head-to-head
pK1 (N) = 2.10, pK2 (SH) = 8.49 vs. 2-phenyl pK1 1.41, pK2 8.00; ΔpK1 +0.69
Higher N basicity supports metal coordination at acidic pH where 2-phenyl isomer fails
Ionic strength 0.1 M, 20°C
pKa determination acid-base equilibria 8-mercaptoquinoline derivatives protonation constants

Two-Phase Stability Constants: 4-Phenyl Derivative Yields Superior Complex Stability for Hg, Bi, Fe, and In

Two-phase stability constants (log β) for metal complexes in the chloroform-water system demonstrate quantifiable advantages for 4-phenyl-8-mercaptoquinoline over the 2-phenyl isomer. For the mercury complex HgR₂, 4-phenyl yields log β = 55.3 vs. 54.6 for 2-phenyl (Δlog β = +0.7); for BiR₃, log β = 59.6 vs. 53.6 (Δlog β = +6.0); for InR₃, log β = 46.3 vs. 22.4 (Δlog β = +23.9); for FeR₂, log β = 34.2 vs. 31.0 (Δlog β = +3.2) . Critically, the 2-phenyl derivative fails to form extractable complexes with Ga(III), As(III), Fe(III), Co(III), MoO₂²⁺, WO₂²⁺, and VO²⁺, whereas the 4-phenyl derivative quantitatively extracts all of these metal ions . Both phenyl derivatives exhibit stability constants that are "by several degrees higher than those of the corresponding 8-mercaptoquinolinates" due to increased hydrophobicity .

Two-Phase Stability (log β)
Head-to-head
HgR₂: 55.3; BiR₃: 59.6; InR₃: 46.3 vs. 2-phenyl HgR₂ 54.6, BiR₃ 53.6, InR₃ 22.4; Δlog β up to +23.9
Exceptionally stable In(III) complex enables quantitative recovery unreachable with 2-phenyl isomer
Chloroform-water, 0.1 M ionic strength, 20°C
stability constants metal chelates solvent extraction chloroform-water system

Extraction pH Profiles: 4-Phenyl Derivative Enables Quantitative Metal Recovery Across Broadened pH Windows

The pH interval of maximum extraction into chloroform differs substantially between the 4-phenyl and 2-phenyl derivatives for several analytically important metals. For Ga(III), the 4-phenyl derivative shows maximum extraction at pH 1.0–6.5, whereas the 2-phenyl analog does not form an extractable complex at any pH . For Fe(III), 4-phenyl extracts at pH 3.5–7.0, while 2-phenyl again fails to extract . For Pd(II), 4-phenyl extracts at pH 2.0–8.5, compared to pH 0.4–2.5 for 2-phenyl (a shift of approximately 6 pH units broader on the alkaline side) . The 4-phenyl derivative also extracts Pt(II) at pH 5.0–6.5 vs. pH 1.5–4.5 for the 2-phenyl isomer .

Extraction pH Windows
Head-to-head
Ga(III): pH 1.0–6.5, Pd(II): pH 2.0–8.5 vs. 2-phenyl (Ga no extraction, Pd pH 0.4–2.5)
Broader operational pH allows selective Ga/Fe extraction and Pd separation under mild conditions
CHCl₃-water, 20°C, 1 g-eq reagent excess
liquid-liquid extraction pH-dependent extraction metal separation chloroform extraction

Ligand Distribution Constant: 4-Phenyl Derivative Shows Intermediate Hydrophobicity for Optimized Phase Transfer

The distribution constant (K_D) between chloroform and water at ionic strength 0.1 mol dm⁻³ and 20°C was determined as 78,000 for 4-phenyl-8-mercaptoquinoline . This value lies between that of the 2-phenyl isomer (K_D = 470,000) and the 5-phenyl (K_D = 60,000) and 6-phenyl (K_D = 70,800) isomers . The 4-phenyl derivative thus provides substantially enhanced hydrophobicity over the unsubstituted parent (previously reported values are dramatically lower) while avoiding the extreme organic-phase affinity of the 2-phenyl isomer (K_D = 470,000), which can cause practical difficulties in back-extraction and phase separation steps .

Ligand Distribution (K_D)
Head-to-head
K_D = 78,000 vs. 2-phenyl 470,000, 5-phenyl 60,000, 6-phenyl 70,800
Optimal hydrophobicity for efficient extraction without back-extraction difficulties of the 2-phenyl isomer
Intermediate between extreme values of other phenyl isomers
distribution constant partition coefficient hydrophobicity solvent extraction

Best Research and Industrial Application Scenarios for 8-Quinolinethiol, 4-phenyl- (CAS 75955-26-9)


Selective Extraction and Spectrophotometric Determination of Ga(III) and Fe(III) in the Presence of Competing Metal Ions

For analytical protocols requiring the selective isolation of gallium(III) or iron(III) from complex matrices (e.g., semiconductor process solutions, geological digests, or nuclear waste streams), 4-phenyl-8-quinolinethiol is uniquely qualified among phenyl-substituted 8-mercaptoquinolines. It quantitatively extracts Ga(III) at pH 1.0–6.5 and Fe(III) at pH 3.5–7.0 into chloroform, while the 2-phenyl isomer fails to extract either metal ion . The resulting complexes exhibit well-defined absorption maxima in the visible region, enabling direct spectrophotometric quantification without interference from metals that require the 2-phenyl isomer for extraction .

Preferential Extraction of Indium(III) with Exceptionally High Two-Phase Stability

In separation schemes targeting indium recovery from electronic waste or indium-rich process streams, the 4-phenyl derivative provides a two-phase stability constant (log β = 46.3 for InR₃) that exceeds the 2-phenyl isomer by 23.9 log units (log β = 22.4) . This order-of-magnitude stability enhancement translates into near-quantitative indium extraction under conditions where the 2-phenyl reagent would leave substantial indium in the aqueous raffinate, directly impacting process yield and purity .

Structural and Crystallographic Studies of Mercury Thiolate Chelates

For researchers investigating the coordination geometry and bonding parameters of mercury(II) thiolate complexes, the 4-phenyl derivative has been crystallographically characterized as its mercury chelate, Hg(4-phenyl-8-mercaptoquinolinate)₂, with bond lengths Hg-S = 2.362(1) Å and Hg-N = 2.501(2) Å, and a SHgN bite angle of 78.7(2)° in a distorted tetrahedral geometry . This structural benchmark enables direct comparison with mercury complexes of unsubstituted and 2-phenyl-8-mercaptoquinoline to elucidate substituent effects on coordination sphere geometry .

Palladium(II) and Platinum(II) Separation Across Broad pH Ranges

In precious metal refining or catalyst residue analysis, the 4-phenyl derivative extracts Pd(II) over pH 2.0–8.5, a window approximately 6 pH units broader on the alkaline side than the 2-phenyl isomer (pH 0.4–2.5) . This expanded operating range permits Pd(II) separation from matrices that require near-neutral or mildly alkaline conditions, avoiding the strongly acidic conditions (pH < 2.5) mandated by the 2-phenyl reagent that may cause hydrolysis or corrosion issues in plant-scale operations .

Application
Selection Property
Validation Focus
Ga(III) & Fe(III) selective extraction / spectrophotometry
N,S chelation selectivity for trivalent ions
Extraction pH profile and interference study
In(III) recovery from electronic waste streams
High two-phase stability constant
Log β verification and yield quantification
Hg(II) thiolate crystallographic studies
Structurally characterized Hg chelate
Coordination geometry and bond parameter benchmarking
Pd(II) & Pt(II) separation at near-neutral pH
Broad pH extraction window
Extraction pH validation and matrix compatibility
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